molecular formula C22H16BrN3O3 B11611917 (5E)-1-(4-bromophenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(4-bromophenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11611917
M. Wt: 450.3 g/mol
InChI Key: YVCNNKAWKGAIHW-LDADJPATSA-N
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Description

(5E)-1-(4-BROMOPHENYL)-5-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, an indole moiety, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-BROMOPHENYL)-5-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the bromophenyl group through electrophilic substitution. The final step involves the formation of the diazinane trione core under controlled conditions, often using strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-BROMOPHENYL)-5-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(4-BROMOPHENYL)-5-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, (5E)-1-(4-BROMOPHENYL)-5-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (5E)-1-(4-BROMOPHENYL)-5-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-1-(4-BROMOPHENYL)-5-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its complex structure, which combines multiple functional groups in a single molecule

Properties

Molecular Formula

C22H16BrN3O3

Molecular Weight

450.3 g/mol

IUPAC Name

(5E)-1-(4-bromophenyl)-5-[(1-prop-2-enylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H16BrN3O3/c1-2-11-25-13-14(17-5-3-4-6-19(17)25)12-18-20(27)24-22(29)26(21(18)28)16-9-7-15(23)8-10-16/h2-10,12-13H,1,11H2,(H,24,27,29)/b18-12+

InChI Key

YVCNNKAWKGAIHW-LDADJPATSA-N

Isomeric SMILES

C=CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Br

Canonical SMILES

C=CCN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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